N-(2-hydroxyethyl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole-5-carboxamide
Description
N-(2-hydroxyethyl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole-5-carboxamide is a sulfonamide-containing heterocyclic compound featuring a 1,2,4-oxadiazole core. The oxadiazole ring is substituted at position 3 with a phenylsulfonylmethyl group and at position 5 with a carboxamide linked to a 2-hydroxyethyl chain.
Properties
IUPAC Name |
3-(benzenesulfonylmethyl)-N-(2-hydroxyethyl)-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c16-7-6-13-11(17)12-14-10(15-20-12)8-21(18,19)9-4-2-1-3-5-9/h1-5,16H,6-8H2,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMXCCQOZGFYIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the intermediate compound using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the hydroxyethyl group: The final step involves the reaction of the intermediate with 2-chloroethanol under basic conditions to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted phenylsulfonyl derivatives.
Scientific Research Applications
N-(2-hydroxyethyl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the phenylsulfonyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Features :
- 1,2,4-Oxadiazole ring : Imparts rigidity and electron-deficient properties, facilitating π-π stacking interactions.
- Phenylsulfonylmethyl group : Enhances hydrophobicity and may participate in sulfonamide-protein interactions.
- 2-Hydroxyethyl carboxamide : Provides hydrogen-bonding capability and modulates solubility.
The compound is listed as discontinued by CymitQuimica, possibly due to challenges in synthesis, stability, or insufficient bioactivity .
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key analogs and their differences:
Key Structural and Functional Differences
Substituent Effects on Solubility: The 2-hydroxyethyl group in the target compound improves hydrophilicity compared to the 2-aminoethyl analog (CAS 924859-10-9), which may enhance aqueous solubility but reduce membrane permeability .
Impact of Heterocyclic Core :
- 1,2,4-Oxadiazole (target and analogs) offers greater metabolic stability than 1,2-oxazole () due to reduced susceptibility to hydrolysis .
Pharmacological Implications :
- The phenylsulfonylmethyl group in the target and CAS 924859-10-9 is critical for sulfonamide-mediated inhibition, as seen in kinase inhibitors like KN-93 (), which targets CaMKII .
- Pyrrolidinylphenyl and pyridinylmethyl groups () suggest applications in neuropharmacology, leveraging their ability to cross the blood-brain barrier .
Biological Activity
N-(2-hydroxyethyl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole-5-carboxamide is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cell Line Efficacy : In vitro studies demonstrate that compounds similar to this compound show growth inhibition percentages ranging from 40% to 77% across different cancer types, including leukemia and breast cancer .
| Cancer Type | Growth Inhibition (%) |
|---|---|
| Leukemia | 77 |
| Non-small cell lung | 64 |
| Colon | 62 |
| CNS | 45 |
| Melanoma | 72 |
| Ovarian | 40 |
| Renal | 69 |
| Prostate | 52 |
| Breast | 61 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Compounds in this class have been shown to inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDAC) and carbonic anhydrases (CA). This inhibition can lead to altered gene expression and reduced tumor growth .
- Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells by modulating apoptotic proteins. For example, they can down-regulate anti-apoptotic proteins like BCL-2 while up-regulating pro-apoptotic proteins like Bax .
3. Antimicrobial Activity
Beyond anticancer effects, oxadiazole derivatives also exhibit antimicrobial properties. Research indicates that these compounds show efficacy against various bacterial strains and fungi:
- Bacterial Inhibition : Oxadiazoles have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the effects of a novel oxadiazole derivative on human breast cancer cell lines (MCF-7). Treatment with the compound resulted in a significant reduction in cell viability (IC50 = 11.6 µM), indicating its potential as a therapeutic agent against breast cancer .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) below clinically relevant levels, suggesting their potential for development as antibiotic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
